2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide
Description
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIACPTWMIHUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630653 | |
| Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805250-54-8 | |
| Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzothiazoles, while reduction can produce aminobenzothiazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Properties
Physicochemical Comparison
- Solubility: The hydrobromide salt (CAS: 109317-52-4) exhibits higher aqueous solubility compared to the free base (CAS: 17583-10-7) due to ionic interactions. Analogous compounds like 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one HCl (CAS: 2245708-68-1) show moderate solubility (~1.78 mg/mL in ESOL predictions) .
- Stability : The dimethyl derivative (CAS: N/A) demonstrates enhanced thermal stability due to steric protection from methyl groups, as evidenced by its distinct ¹³C NMR signals at δ 28.4 ppm (CH₃) .
- Hydrogen Bonding : The parent compound forms dimeric structures via N–H···N bonds (2.95 Å) and chains via N–H···O bonds (2.81 Å), whereas brominated or phenyl-substituted analogs lack these interactions, reducing crystallinity .
Pharmacological Relevance
- Pramipexole Impurities: Derivatives like 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrobromide (CAS: N/A) and rac-7-Oxo-Pramipexole HCl are critical in quality control for dopamine agonists .
Biological Activity
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide (CAS No. 805250-54-8) is a heterocyclic compound derived from benzothiazole. Its unique structure, characterized by the presence of both nitrogen and sulfur atoms, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential applications in pharmacology.
- Molecular Formula : C7H9BrN2OS
- Molecular Weight : 227.13 g/mol
- Structure : The compound features a benzothiazole core with an amino group and a hydrobromide salt.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. A common method includes:
- Starting Materials : 2-Aminothiophenol and α-haloketones.
- Reaction Conditions : Controlled temperature and the presence of catalysts to enhance yield.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 50 μg/mL |
| Compound B | E. coli | 25 μg/mL |
| Compound C | C. albicans | 250 μg/mL |
These results suggest that the compound may possess similar bioactivity against pathogenic microorganisms, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving:
- Inhibition of specific signaling pathways.
- Modulation of gene expression related to cell cycle regulation.
For instance, a derivative demonstrated cytotoxicity against human breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. It interacts with target enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This mechanism is particularly relevant in drug design for conditions like hypertension and cancer .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including the hydrobromide variant. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in specific assays .
Case Study 2: Anticancer Potential
In another study focusing on cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls . This highlights its potential role in developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
